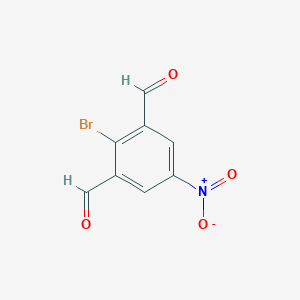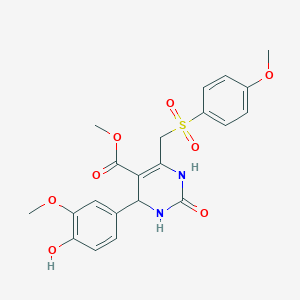
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-ethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a broader class of chemicals studied for their unique molecular structures, synthesis methods, and chemical properties. The specific research on this compound focuses on its synthesis, molecular structure, chemical reactions, and properties, both physical and chemical. However, direct research on this exact compound was not found, suggesting its study may be part of unpublished research or it may be a novel compound not yet explored in available literature.
Synthesis Analysis
The synthesis of similar compounds involves complex reactions, including single-crystal X-ray diffraction techniques to determine the crystal structure, showcasing the intricate processes needed to create these molecules. For example, Akkurt et al. (2003) detailed the synthesis and structural investigation of a compound with methoxy and phenyl groups, indicating a method that might be relevant for synthesizing the compound (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003).
Molecular Structure Analysis
The molecular structure of compounds closely related to "(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-ethoxyphenyl)methanone" has been examined using X-ray diffraction, revealing details such as conformational disorder and the nonplanar nature of the pyrimidine ring. This analysis is crucial for understanding how molecular configurations affect the compound's chemical behavior and interactions (Akkurt et al., 2003).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds have been explored, showing how different substituents on the pyrimidine ring or changes in the molecular structure can influence the reactivity and stability of these molecules. For instance, the synthesis and antimicrobial activity of pyrimidinone derivatives indicate the potential for diverse chemical reactivity and biological applications (Hossan et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are determined through various analytical techniques, such as single-crystal X-ray diffraction and NMR spectroscopy. These properties are essential for understanding the compound's behavior in different environments and potential applications (Akkurt et al., 2003).
Chemical Properties Analysis
Chemical properties, like acidity, basicity, and reactivity towards other chemical species, are critical for predicting how this compound interacts in chemical reactions. Studies on similar molecules highlight the importance of the pyrimidinone core and substituents in determining chemical behavior and potential for forming complexes with metals or other organic molecules (Pod''yachev et al., 1994).
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Geometry
Research on compounds structurally related to "(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-ethoxyphenyl)methanone" often focuses on the detailed study of molecular geometry and crystal structure. For instance, studies on pyrrolidine ring-containing compounds reveal insights into their envelope geometry, which plays a significant role in their chemical reactivity and potential interaction with biological targets (Butcher, Bakare, & John, 2006).
Antimicrobial and Anticancer Applications
Compounds with pyrimidinone and pyrrolidine moieties have been explored for their antimicrobial and anticancer activities. Research has demonstrated the synthesis of various derivatives with promising antibacterial and antifungal properties, comparable to established drugs like streptomycin and fusidic acid (Hossan et al., 2012). Additionally, novel pyrazole derivatives containing pyrimidinone structures have shown significant anticancer activity in vitro, underscoring the therapeutic potential of these compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Chemical Reactivity
The synthesis and functionalization of pyrimidinone derivatives offer valuable pathways for creating novel compounds with enhanced biological activities. Studies on the synthesis of organotin(IV) complexes with pyrrolidin-1-yl)methanone derivatives have provided new insights into their structural characteristics and potential as antimicrobial agents (Singh, Singh, & Bhanuka, 2016).
Nonlinear Optical Properties
Research into the nonlinear optical (NLO) properties of pyrimidine derivatives reveals their potential application in the field of optoelectronics and photonics. The study of thiopyrimidine derivatives, for instance, has highlighted their considerable NLO character, suggesting their suitability for high-tech applications in nonlinear optics (Hussain et al., 2020).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug development. Without specific information on this compound, it’s difficult to provide details on its mechanism of action.
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. Common hazards might include toxicity, flammability, and reactivity. Without specific information on this compound, it’s difficult to provide details on its safety and hazards .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-4-24-16-7-5-15(6-8-16)18(23)22-10-9-17(12-22)25-19-20-13(2)11-14(3)21-19/h5-8,11,17H,4,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBMBZCMNLTKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480272.png)
![N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide](/img/structure/B2480276.png)

![6,7-Dithiaspiro[3.4]octan-2-one](/img/structure/B2480278.png)

![3-{2-[cyano(3-ethylphenyl)amino]acetamido}-N-cyclopropylbenzamide](/img/structure/B2480280.png)

![2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2480286.png)

![2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2480290.png)



![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2480294.png)